(2E,5E)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
Description
Properties
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-23-15-10-12(8-9-14(15)21)11-16-17(22)20-18(24-16)19-13-6-4-3-5-7-13/h3-11,21H,2H2,1H3,(H,19,20,22)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMPYCLZAXOVNI-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E,5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is a member of the thiazolidinone class, which has gained attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C12H11NO3S2
- Molar Mass : 281.35 g/mol
- CAS Number : 6322-57-2
The compound features a thiazolidinone ring structure with various substituents that influence its biological activity. The presence of the ethoxy and hydroxy groups on the phenyl ring is significant for its pharmacological properties.
1. Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit notable anticancer effects. For instance, various studies have shown that modifications at different positions of the thiazolidinone scaffold can enhance cytotoxicity against cancer cell lines. A review highlighted that thiazolidin-4-one derivatives can induce apoptosis in cancer cells through intrinsic and extrinsic pathways .
Table 1: Summary of Anticancer Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15 | Apoptosis induction |
| Study B | MCF-7 | 20 | Cell cycle arrest |
| Study C | A549 | 25 | Inhibition of proliferation |
2. Antimicrobial Activity
Thiazolidinone derivatives have also demonstrated antimicrobial properties against various bacterial strains. In vitro studies have reported moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL .
Table 2: Antimicrobial Efficacy
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| Compound X | Staphylococcus aureus | 200 |
| Compound Y | Escherichia coli | 300 |
| Compound Z | Candida albicans | 400 |
3. Antidiabetic Activity
Thiazolidinones have been recognized for their potential in managing diabetes. Some derivatives improve insulin sensitivity and glucose uptake in adipose tissues. Recent studies have shown that specific thiazolidinone compounds can effectively reduce hyperglycemia in diabetic animal models by modulating metabolic pathways .
Case Study: Insulin Sensitizing Effect
In a study involving high-carbohydrate diet-induced insulin-resistant mice, thiazolidinone derivatives significantly improved glucose tolerance and reduced plasma triglycerides and cholesterol levels.
The mechanisms underlying the biological activities of thiazolidinones are multifaceted:
- Anticancer Mechanism : Induction of apoptosis via modulation of apoptotic proteins and inhibition of cell cycle progression.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Antidiabetic Mechanism : Activation of PPARγ receptors leading to enhanced glucose uptake and improved lipid profiles.
Scientific Research Applications
Biological Properties
Thiazolidinones, including the compound , have been extensively studied for their varied biological activities. Some key areas of interest include:
- Antimicrobial Activity : Thiazolidinones have demonstrated significant antibacterial and antifungal properties. Research indicates that modifications in the thiazolidinone structure can enhance these activities. For instance, derivatives have shown minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against various pathogens .
- Anticancer Potential : Compounds in this class have been evaluated for their anticancer properties against several cancer cell lines. For example, a study highlighted that certain thiazolidinone derivatives exhibited remarkable inhibition ratios against leukemia and CNS cancer cell lines, suggesting their potential as selective anticancer agents .
- Anti-inflammatory Effects : Thiazolidinones are also recognized for their anti-inflammatory properties. Compounds derived from this scaffold have been shown to inhibit cyclooxygenase enzymes and reduce inflammation markers in various models .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is significantly influenced by their chemical structure. Key modifications that enhance activity include:
- Substituents on the Phenyl Ring : The presence and position of substituents on the phenyl ring can greatly affect the compound's potency. For instance, compounds with methoxy or bromo groups showed increased activity compared to unsubstituted variants .
- Thiazolidine Ring Modifications : Alterations at positions 2, 3, and 5 of the thiazolidine ring can lead to improved biological profiles. This flexibility allows for the design of compounds tailored for specific therapeutic targets .
Case Studies
Several studies have documented the efficacy of thiazolidinone derivatives:
- Anticancer Activity : A derivative of thiazolidinone was tested against a panel of cancer cell lines, showing a significant inhibition percentage (84.19%) against MOLT-4 leukemia cells and 72.11% against SF-295 CNS cancer cells .
- Antimicrobial Efficacy : Another study reported that thiazolidinone derivatives exhibited potent antibacterial effects against resistant strains of bacteria, indicating their potential as lead compounds in antibiotic development .
- Anti-inflammatory Mechanisms : Research has shown that certain thiazolidinones can modulate inflammatory pathways effectively, providing insights into their use in treating inflammatory diseases .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The phenylimino group at position 2 introduces electron-withdrawing character, distinct from thioxo (–S–) or dione groups in other derivatives .
Physicochemical Properties
Table 2: Predicted/Experimental Physicochemical Data
| Compound (Ref.) | Melting Point (°C) | Density (g/cm³) | pKa (Predicted) | Boiling Point (°C) |
|---|---|---|---|---|
| Target Compound | –* | – | ~8.5–10.5† | – |
| 434303-28-3 | – | 1.43 | -2.82 | 608.3 |
| 9e | 178–246 (dec.) | – | – | – |
| 340972-37-4 | – | – | – | – |
†Estimated based on hydroxyl group acidity.
Key Observations :
- The hydroxyl group in the target compound likely increases solubility in polar solvents compared to methoxy or nitro analogs.
- Decomposition temperatures (e.g., 178–246°C for compound 9e ) suggest thermal instability common in thiazolidinones.
Spectroscopic Data
Table 3: NMR and HRMS Signatures
| Compound (Ref.) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| Target Compound | – | – | – |
| 9e | 3.83 (–OCH₃), 7.70 (CH=) | 55.3 (–OCH₃), 168.5 (C=O) | 457.1259 [M+H]⁺ |
| 536-17-4 | – | – | 264.36 (MW) |
Inferences for Target Compound :
- ¹H-NMR : Ethoxy (–OCH₂CH₃) protons expected at δ 1.3–1.4 (CH₃) and δ 3.5–4.0 (OCH₂). Hydroxyl proton may appear as a broad peak at δ 5–6.
- ¹³C-NMR : Ethoxy carbons at ~60–70 ppm; carbonyl (C=O) at ~165–170 ppm .
Q & A
Q. How can regioselective functionalization of the thiazolidinone core be achieved for SAR studies?
- Methodological Answer : Use protecting groups (e.g., tert-butyldimethylsilyl for phenolic -OH) to direct electrophilic substitution at the C5 methylidene position. For C2 modifications, employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) on halogenated precursors. Confirm regiochemistry via 2D NMR and X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
